[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol
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Overview
Description
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with two 4-methoxy-2-methylphenyl groups and a methanol group at the 4-position. Its molecular formula is C22H23NO3, and it has a molecular weight of approximately 349.17 g/mol .
Preparation Methods
The synthesis of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions:
Methanol Group Addition: The final step involves the addition of the methanol group to the 4-position of the pyridine ring, often using a Grignard reagent or similar organometallic compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and exhibit various biological activities, including antifibrotic and antimicrobial properties.
Pyrrolidine Derivatives: These compounds are known for their versatility in medicinal chemistry and their potential as therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
816446-65-8 |
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Molecular Formula |
C22H23NO3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C22H23NO3/c1-14-9-17(25-3)5-7-19(14)21-11-16(13-24)12-22(23-21)20-8-6-18(26-4)10-15(20)2/h5-12,24H,13H2,1-4H3 |
InChI Key |
KUQUVKPPRWEUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)CO |
Origin of Product |
United States |
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